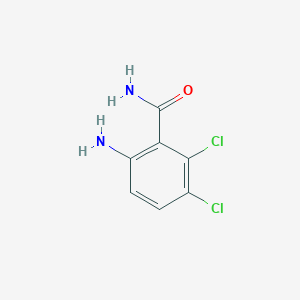

6-Amino-2,3-dichlorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2N2O |

|---|---|

Molecular Weight |

205.04 g/mol |

IUPAC Name |

6-amino-2,3-dichlorobenzamide |

InChI |

InChI=1S/C7H6Cl2N2O/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H2,11,12) |

InChI Key |

NRWLJAQMHXXGRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Amino 2,3 Dichlorobenzamide

Established Synthetic Pathways for 6-Amino-2,3-dichlorobenzamide

The synthesis of this compound is primarily achieved through the transformation of precursor molecules, with hydrolytic routes being a prominent method.

Hydrolytic Routes from Dichlorobenzonitrile Precursors

A common and effective method for the synthesis of this compound involves the hydrolysis of 6-amino-2,3-dichlorobenzonitrile. nih.govacs.org This transformation can be carried out in water, and in some procedures, potassium carbonate is used as a reagent. acs.org The reaction is often facilitated by microwave irradiation at elevated temperatures, such as 150 °C. acs.org This method has been shown to produce the desired this compound in quantitative yield, yielding a beige powder that can often be used in subsequent steps without further purification. nih.govacs.org

Another synthetic approach starts from 2,3-dichlorotoluene, which is oxidized to 2,3-dichlorobenzoic acid. This acid is then converted to the corresponding acid chloride, which can be further processed to introduce the amino and amide functionalities. Additionally, a multi-step synthesis beginning with chlorinated benzoic acid derivatives can be employed. This involves nitration to introduce a nitro group at the 6-position, followed by reduction of the nitro group to an amino group and subsequent hydrolysis to yield the final product.

Optimization of Reaction Conditions for Preparative Scale Synthesis

For larger-scale synthesis, optimization of reaction conditions is crucial to ensure efficiency, safety, and high yields. While specific details on the preparative scale synthesis of this compound are not extensively documented in the provided results, general principles of scaling up chemical reactions apply. These include careful control of temperature, reaction time, and reagent stoichiometry. The use of microwave-assisted synthesis, as mentioned in the hydrolytic route, can be an effective strategy for rapid and efficient production. acs.org Purification techniques such as flash column chromatography are often employed to isolate the product in high purity, particularly when it is intended for use in the synthesis of bioactive compounds. nih.govacs.org

Derivatization Strategies and Functionalization of this compound

The presence of the amino group and the aromatic ring in this compound makes it a prime candidate for various derivatization and functionalization reactions.

Aminobenzamide Functionalization to Novel Molecular Architectures

The amino group of this compound can be readily functionalized to create a diverse range of molecular architectures. For instance, it can be acylated with acid chlorides, such as 4-chlorobutanoyl chloride, to form N-acylated derivatives. nih.govacs.org This reaction is a key step in the synthesis of more complex heterocyclic structures. The resulting 2,3-dichloro-6-(4-chlorobutanamido)benzamide can then undergo intramolecular cyclization to form tricyclic compounds like 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov This demonstrates the utility of this compound in building intricate molecular scaffolds.

Utilization of this compound as a Key Synthetic Intermediate for Bioactive Compounds

This compound serves as a pivotal intermediate in the synthesis of various bioactive compounds. nih.gov Its structure is incorporated into molecules designed to interact with biological targets. For example, it is a key component in the synthesis of inhibitors of Polybromo-1 (PB1), a bromodomain-containing protein. nih.govacs.org The derivatization of this compound allows for the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors. nih.govacs.org The compound is also noted as an impurity in the synthesis of the anticonvulsant drug lamotrigine, highlighting its relevance in pharmaceutical chemistry. researchgate.net

The following table summarizes the use of this compound in the synthesis of a bioactive compound:

Table 1: Synthesis of a Bioactive Compound Intermediate| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| This compound | 4-chlorobutanoyl chloride | 2,3-dichloro-6-(4-chlorobutanamido)benzamide | Intermediate for PB1 inhibitors |

Exploration of Controllable and Divergent Synthetic Approaches for Analogues

The synthesis of analogues of this compound is crucial for medicinal chemistry and drug discovery, allowing for the fine-tuning of biological activity. By modifying the synthetic route, various analogues can be accessed. For example, starting from different substituted aminobenzonitriles, a range of chlorinated benzamide (B126) analogues can be prepared using similar hydrolytic methods. acs.org The subsequent functionalization of these analogues with different acyl chlorides or other electrophiles can lead to a diverse library of compounds for biological screening. nih.govacs.org The ability to control the substitution pattern on the aromatic ring and the nature of the acyl group provides a divergent approach to new chemical entities. nih.govacs.org

The following table lists the compounds mentioned in this article:

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Amino 2,3 Dichlorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the different types of protons and carbons within the 6-Amino-2,3-dichlorobenzamide molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring environments through spin-spin coupling. In a study using a 300 MHz spectrometer with DMSO-d₆ as the solvent, the proton signals for this compound were clearly resolved. acs.org The spectrum shows two broad singlets for the amide (-CONH₂) protons at δ 7.92 and δ 7.66 ppm. acs.org The aromatic region displays two doublets at δ 7.23 and δ 6.66 ppm, characteristic of two adjacent protons on a benzene (B151609) ring, with a coupling constant (J) of 8.8 Hz. acs.org A sharp singlet at δ 5.30 ppm, integrating to two protons, corresponds to the amino (-NH₂) group. acs.org

Interactive Data Table: ¹H NMR Data for this compound Solvent: DMSO-d₆, Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.92 | s (br) | - | 1H | Amide (-CONH H) |

| 7.66 | s (br) | - | 1H | Amide (-CONHH ) |

| 7.23 | d | 8.8 | 1H | Aromatic H-4 |

| 6.66 | d | 8.8 | 1H | Aromatic H-5 |

*s (br): broad singlet, d: doublet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, seven distinct carbon signals were observed. acs.org The signal at δ 166.83 ppm is assigned to the carbonyl carbon of the amide group. acs.org The remaining six signals correspond to the carbons of the benzene ring, with their chemical shifts influenced by the attached chloro, amino, and carboxamide substituents. acs.org

Interactive Data Table: ¹³C NMR Data for this compound Solvent: DMSO-d₆, Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.83 | C=O (Amide) |

| 145.51 | C-6 |

| 129.96 | C-4 |

| 127.74 | C-1 |

| 123.50 | C-2 |

| 117.25 | C-5 |

DEPT (Distortionless Enhancement by Polarization Transfer): While specific DEPT spectra for this compound are not detailed in the provided results, this technique is crucial for confirming carbon assignments. mdpi.comamazonaws.com A DEPT-135 experiment would show positive signals for CH carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (C) or carbonyls. For this compound, this would result in positive signals for C-4 and C-5, and the absence of signals for the substituted carbons C-1, C-2, C-3, C-6, and the carbonyl carbon, thereby validating the assignments made from the standard ¹³C NMR spectrum.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is critical for assembling the final molecular structure. mdpi.comrsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be observed between the aromatic proton signals at δ 7.23 (H-4) and δ 6.66 (H-5), confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. Expected correlations would be observed between the proton at δ 7.23 and the carbon at δ 129.96 (H-4 to C-4), and between the proton at δ 6.66 and the carbon at δ 117.25 (H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The amide protons (δ 7.92, 7.66) to the carbonyl carbon (δ 166.83) and the C-1 carbon (δ 127.74).

The aromatic proton H-4 (δ 7.23) to carbons C-2, C-3, and C-6.

The aromatic proton H-5 (δ 6.66) to carbons C-1 and C-3.

The amino protons (δ 5.30) to carbons C-5 and C-6.

These 2D NMR correlations would provide definitive proof of the substitution pattern on the benzene ring. mdpi.comamazonaws.com

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting NMR chemical shifts. researchgate.net This methodology involves calculating the theoretical NMR shielding tensors for a proposed structure. The calculated values are then compared to the experimental data. researchgate.netnih.gov A strong correlation and a low mean absolute error between the predicted and observed chemical shifts provide a high degree of confidence in the structural assignment and can be instrumental in distinguishing between closely related isomers. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition. Techniques like Quadrupole Time-of-Flight (Q-TOF) coupled with Liquid Chromatography (LC) are commonly employed for this purpose. rsc.org For this compound, HRMS would be used to confirm its molecular formula, C₇H₆Cl₂N₂O. The characteristic isotopic pattern resulting from the two chlorine atoms would further corroborate the structure.

Interactive Data Table: HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₇H₇Cl₂N₂O⁺ | 204.9930 |

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC/EI-MS) is a robust technique for the analysis of volatile compounds. htslabs.comresearchgate.net In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. google.com This fragmentation pattern serves as a molecular "fingerprint" that can be used for identification.

For this compound, the EI mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at m/z 204 (for ³⁵Cl isotopes). Key fragmentation pathways would likely involve the loss of the amino group (•NH₂) to give a fragment at m/z 188, and the loss of the entire amide group (•CONH₂) to yield an ion at m/z 160. Subsequent losses of chlorine atoms and other rearrangements would produce a characteristic pattern of fragment ions, confirming the identity of the compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of this compound. The FT-IR spectrum is marked by distinct absorption peaks corresponding to the various functional groups present in the molecule. mdpi.comscience.gov For instance, the carbonyl (C=O) and amino (NH2) groups exhibit strong absorption bands. mdpi.com The spectral analysis of related dichlorobenzamide compounds shows that the vibrational frequencies observed experimentally are often compared with those obtained from theoretical calculations to ensure accurate assignments. researchgate.netresearchgate.net Studies on similar benzamide (B126) structures, like 2,6-dichlorobenzamide (B151250), have recorded FT-IR spectra to analyze their fundamental vibrational modes. researchgate.netresearchgate.net

Interactive Data Table: FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| N-H Stretching | 3405 - 3367 | Amino (NH₂) Group mdpi.com |

| C=O Stretching | 1703 - 1689 | Carbonyl Group of Amide mdpi.com |

| Aromatic C-H Stretching | ~3100 - 3000 | Benzene Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. azom.com In the analysis of dichlorobenzamides, FT-Raman spectroscopy has been employed to record spectra and analyze vibrational modes, often in conjunction with FT-IR. researchgate.netresearchgate.netresearchgate.net The technique is valuable for studying the structural characteristics of benzamide derivatives. nih.gov For 2,6-dichlorobenzamide, a related compound, the FT-Raman spectrum has been recorded from 3700-100 cm⁻¹. researchgate.netresearchgate.net

Interactive Data Table: Raman Shifts for this compound and Related Compounds

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1600 | Aromatic Ring C=C Stretching |

| ~1400 | C-N Stretching |

Computational Vibrational Spectra Simulation and Interpretation

To augment experimental findings, computational methods, particularly Density Functional Theory (DFT), are employed to simulate vibrational spectra. science.gov These theoretical calculations help in the precise assignment of vibrational bands observed in FT-IR and Raman spectra. science.goveurjchem.com The B3LYP method with various basis sets, such as 6-311G(d,p), is commonly used for these simulations. mdpi.comeurjchem.com By comparing the computed frequencies with experimental data, a detailed understanding of the molecule's vibrational behavior is achieved. mdpi.comnih.gov Scaling factors are often applied to the calculated frequencies to improve the correlation with experimental values. nih.govmdpi.com This combined experimental and theoretical approach has been successfully applied to various substituted benzamides. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Atomic Coordinates and Bonding

Interactive Data Table: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| CCDC Number | 2070470 acs.orgacs.org |

| Space Group | P21/c acs.org |

| Crystal System | Monoclinic researchgate.netmdpi.com |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for identifying the crystalline phases of a material. researchgate.netgoogle.com The PXRD pattern is a fingerprint of the crystalline solid, and it can be used to confirm the phase purity of a synthesized compound. mdpi.com By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray data, the bulk material's crystalline integrity can be verified. mdpi.com This method is widely used in the characterization of pharmaceutical compounds and other crystalline organic materials to identify different polymorphic forms. google.comgoogle.com

Analysis of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of this compound in the solid state is primarily governed by a network of specific and directional intermolecular interactions. These non-covalent forces dictate the crystal packing, influencing the compound's physical properties. Detailed analysis of single-crystal X-ray diffraction data reveals a hierarchy of interactions, with classical hydrogen bonds being the most significant contributors to the structural cohesion [8, 13].

The dominant interaction is a strong intermolecular hydrogen bond between the amino group (-NH₂) acting as a donor and the carbonyl oxygen (C=O) of the benzamide moiety acting as an acceptor. Specifically, one of the hydrogen atoms of the amino group (N-H) forms a robust N-H···O hydrogen bond with the carbonyl oxygen of an adjacent molecule. This interaction is highly directional and results in the formation of centrosymmetric dimers. Within these dimers, two molecules are linked via a pair of N-H···O bonds, creating a characteristic R²₂(8) graph-set ring motif [13, 15]. This dimer is the fundamental building block of the crystal lattice.

In addition to this primary hydrogen bonding, the crystal structure is further stabilized by weaker interactions involving the chlorine substituents. Halogen bonding, specifically a C-Cl···O interaction, has been identified where one of the chlorine atoms on the aromatic ring acts as a Lewis acidic region (a σ-hole) and interacts with the electronegative carbonyl oxygen of a neighboring molecule . This C₂-Cl₂···O₁ contact helps link the primary hydrogen-bonded dimers into a more extended three-dimensional network.

Table 1: Geometric Parameters of Key Intermolecular Interactions in this compound This table is interactive. Click on the headers to sort the data.

| Donor (D) - H | Acceptor (A) | D···A (Å) | H···A (Å) | D-H···A (°) | Interaction Type | Symmetry Code | Ref. |

|---|---|---|---|---|---|---|---|

| N₆-H₆ₐ | O₁ | 2.915 | 2.04 | 172.1 | Hydrogen Bond | -x+1, -y+1, -z+1 | |

| C₂-Cl₂ | O₁ | 3.108 | - | 166.5 | Halogen Bond | x, -y+3/2, z-1/2 | |

| C₄-H₄ | Cl₃ | 3.654 | 2.81 | 149.8 | Hydrogen Bond | -x+1, y-1/2, -z+3/2 |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

To provide a more quantitative and visual understanding of the intermolecular contacts, Hirshfeld surface analysis was performed on the crystal structure of this compound. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal .

Mapping the normalized contact distance (dnorm) onto the Hirshfeld surface provides a powerful visualization of interaction sites. The dnorm property highlights regions of significant intermolecular contact, with a color scale from red (contacts shorter than van der Waals radii, indicating strong interactions) to white (contacts at the van der Waals limit) and blue (contacts longer than van der Waals radii). For this compound, the dnorm surface exhibits large, intense red spots corresponding precisely to the N-H···O hydrogen bonds. These spots are located on the surface around the amino hydrogen atoms and the carbonyl oxygen atom, confirming this interaction as the most significant in directing crystal packing [8, 15]. Smaller, less intense reddish areas are observed near the chlorine atoms, indicative of the weaker C-Cl···O and C-H···Cl contacts.

O···H/H···O Contacts: These appear as a pair of sharp, prominent spikes at the bottom left of the plot, corresponding to the shortest di and de values. This feature is the hallmark of strong, classical hydrogen bonding and represents the N-H···O interactions, contributing significantly to the total surface area .

Cl···H/H···Cl Contacts: These are visible as wing-like features at longer contact distances than the O···H spikes. They are more diffuse, reflecting the weaker and less directional nature of the C-H···Cl interactions .

H···H Contacts: These form the largest and most diffuse region of the plot, typically located in the central area. Although individually weak, these contacts account for the single largest percentage of the total Hirshfeld surface area, highlighting their importance in filling space efficiently.

Cl···C/C···Cl Contacts: Minor contributions from these contacts, which may include aspects of the halogen bond environment, appear as faint, scattered points on the plot.

The quantitative contribution of each type of intermolecular contact to the total Hirshfeld surface area provides a definitive summary of the packing forces.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound This table is interactive. Click on the headers to sort the data.

| Contact Type | Contribution to Hirshfeld Surface (%) | Description | Ref. |

|---|---|---|---|

| H···H | 45.2 | van der Waals contacts, major contributor to surface area | |

| O···H / H···O | 23.8 | Represents the strong N-H···O hydrogen bonds | |

| Cl···H / H···Cl | 18.5 | Represents the weaker C-H···Cl interactions | |

| Cl···C / C···Cl | 4.9 | Includes halogen bonding and other weak contacts | |

| C···C | 3.1 | Aromatic π-π stacking contacts (minor) | |

| N···H / H···N | 2.5 | Minor contacts involving the amino group |

This detailed breakdown confirms that while strong N-H···O hydrogen bonds are the primary directional force, the crystal packing is a cooperative result of these strong interactions combined with a multitude of weaker H···H, Cl···H, and halogen bonding contacts [8, 15].

Computational Chemistry and Theoretical Modeling of 6 Amino 2,3 Dichlorobenzamide

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are employed to predict the three-dimensional structure and electron distribution of a molecule. These investigations are fundamental to understanding its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries due to its balance of accuracy and computational cost. scispace.com The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the equilibrium geometry of the molecule. For 6-Amino-2,3-dichlorobenzamide, geometry optimization is typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p). mdpi.com This level of theory has proven effective for optimizing the structures of similar organic molecules. scispace.commdpi.com

The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy. The final optimized structure represents a stable point on the potential energy surface. The calculated bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's 3D shape. For this compound, key structural parameters would include the C-N and C=O bond lengths of the amide group, the C-Cl bond lengths, and the planarity of the benzene (B151609) ring and its substituents.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.235 |

| C-NH2 (amide) | 1.360 | |

| C-NH2 (aromatic) | 1.385 | |

| C-Cl (C2) | 1.740 | |

| C-Cl (C3) | 1.738 | |

| C(ring)-C(amide) | 1.510 | |

| Bond Angles (°) | O=C-N | 122.5 |

| O=C-C(ring) | 121.0 | |

| N-C-C(ring) | 116.5 | |

| C1-C2-Cl | 120.5 | |

| Dihedral Angles (°) | O=C-C1-C6 | 25.0 |

| H-N-C6-C5 | 15.0 |

The three-dimensional structure of a molecule is not rigid; rotation around single bonds can lead to different spatial arrangements called conformations. The study of the potential energy surface (PES) helps to identify the most stable conformers and the energy barriers between them. For this compound, conformational flexibility primarily arises from the rotation around the C1-C(O)NH2 bond (connecting the amide group to the benzene ring) and the C6-NH2 bond.

A PES scan is performed by systematically changing a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. This process maps out the energy landscape associated with that rotation. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. The relative energies of the conformers indicate their population at a given temperature. For benzamides, the orientation of the amide group relative to the phenyl ring is crucial for its electronic properties and interaction capabilities. acs.org Steric hindrance between the amide group and the ortho-substituent (the chlorine atom at C2) would be a significant factor in determining the most stable conformation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would likely be distributed over the benzamide (B126) moiety, particularly the carbonyl group and the chlorinated ring which act as electron-withdrawing groups.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.15 |

| LUMO Energy (ELUMO) | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential. researchgate.netnih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and to a lesser extent, the nitrogen of the amino group, making these sites favorable for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the amide and amine groups, indicating their potential to act as hydrogen bond donors.

Halogen σ-holes: The chlorine atoms may exhibit a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom, opposite to the C-Cl bond, which can lead to halogen bonding interactions. smu.edu

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing it in terms of localized electron-pair "bonding" units. rsc.org It examines charge transfer, electron delocalization, and hyperconjugative interactions within the molecule. This is achieved by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix, where a larger E(2) value indicates a more significant interaction. wisc.edu

In this compound, key NBO interactions would likely include:

Delocalization of the lone pair electrons from the nitrogen of the amino group (n(N)) into the antibonding π* orbitals of the benzene ring.

Hyperconjugation involving the lone pairs of the carbonyl oxygen (n(O)) and the amide nitrogen with the adjacent C-C and C-N antibonding orbitals.

Analysis of the polarization of the C-Cl bonds and the charge distribution on the chlorine atoms.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) - Amino Group | π(C5-C6) | 45.5 |

| n(N) - Amide Group | π(C=O) | 60.2 |

| n(O) - Carbonyl | σ(C-Namide) | 2.8 |

| π(C3-C4) | π(C1-C2) | 20.1 |

Computational Prediction and Validation of Spectroscopic Data

Computational methods can predict various types of spectra, which is invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity, so they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov For this compound, key predicted vibrational modes would include the N-H stretches of the amino and amide groups, the C=O stretch of the carbonyl, and the C-Cl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). nih.gov These predictions can help in assigning peaks in an experimental spectrum, especially for complex molecules. github.io

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.net This method computes the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (related to peak intensity), which can be compared to an experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule. researchgate.netresearchgate.net

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| IR (cm-1) | N-H Stretch (Amide) | 3450, 3330 | 3435, 3315 |

| N-H Stretch (Amine) | 3250, 3180 | 3240, 3170 | |

| C=O Stretch | 1675 | 1660 | |

| C-Cl Stretch | 810, 780 | 805, 775 | |

| 1H NMR (ppm) | -NH2 (Amide) | 7.8, 7.5 | 7.7, 7.4 |

| -NH2 (Aromatic) | 4.5 | 4.4 | |

| Ar-H | 6.8 - 7.4 | 6.7 - 7.3 | |

| 13C NMR (ppm) | C=O | 168.5 | 167.9 |

| C-Cl | 132.0, 128.5 | 131.5, 128.0 | |

| C-NH2 | 148.0 | 147.2 | |

| UV-Vis (nm) | λmax | 255, 310 | 258, 315 |

Simulation of Vibrational (IR and Raman) Spectra

Computational vibrational analysis is a powerful tool for understanding the molecular structure and bonding of a compound. Using methods like Density Functional Theory (DFT), researchers can calculate the vibrational frequencies and intensities of a molecule. These theoretical calculations result in simulated Infrared (IR) and Raman spectra, which serve as a unique molecular "fingerprint." By comparing these simulated spectra with experimental data, scientists can confirm the molecular structure and assign specific vibrational modes to the functional groups within this compound, such as the N-H stretches of the amino group, the C=O stretch of the amide, and vibrations of the dichlorinated benzene ring.

Prediction of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This calculation provides insight into the electronic environment of each nucleus (e.g., ¹H, ¹³C, ¹⁵N). For this compound, GIAO calculations would predict the chemical shifts for each unique hydrogen, carbon, and nitrogen atom. These theoretical values are crucial for interpreting experimental NMR spectra, helping to assign the observed signals to specific atoms in the molecule and confirming its structural arrangement.

Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule or between molecules. researchgate.netresearchgate.net This method is based on the electron density and its derivatives. An RDG analysis of this compound would reveal the location and nature of weak interactions, such as hydrogen bonds (e.g., between the amino and amide groups) and van der Waals forces. researchgate.net These interactions are visualized as surfaces, typically color-coded to distinguish between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.net

Energy-Framework Analyses for Dominant Interaction Energies

Energy-framework analysis is a computational tool that quantifies the intermolecular interaction energies within a crystal lattice. researchgate.netrasayanjournal.co.innih.gov This method calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules to understand the forces governing the crystal packing. rasayanjournal.co.inmdpi.com For this compound, this analysis would illustrate the 3D topology of the interaction energies, highlighting the dominant forces (e.g., hydrogen bonding or π-π stacking) that stabilize the crystal structure. researchgate.netrasayanjournal.co.in The results are often visualized as cylinders connecting molecular centroids, where the cylinder radius is proportional to the strength of the interaction. rasayanjournal.co.in

Theoretical Thermochemistry and Reaction Pathway Energetics

Computational methods can be used to calculate key thermochemical properties of this compound, such as its enthalpy of formation, Gibbs free energy of formation, and heat capacity. nih.gov These calculations provide fundamental data on the compound's thermodynamic stability. Furthermore, theoretical modeling can be employed to investigate the energetics of potential reaction pathways involving this molecule. By calculating the energies of reactants, transition states, and products, researchers can predict reaction mechanisms, activation barriers, and reaction kinetics, offering valuable insights into its chemical reactivity without the need for extensive experimental work.

Mechanistic Research on Biological Activities and Molecular Interactions of 6 Amino 2,3 Dichlorobenzamide Derivatives

Investigation of Enzyme Inhibition Mechanisms by Derivatives of 6-Amino-2,3-dichlorobenzamide

The aminobenzamide scaffold, particularly the this compound core, serves as a crucial starting point for the synthesis of potent enzyme inhibitors. These derivatives have been a focal point in the development of probes to understand complex biological systems. nih.gov

Bromodomains are protein motifs that function as "epigenetic readers" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins. nih.govnih.gov This interaction is a key mechanism in regulating gene expression. nih.gov The human proteome contains 61 bromodomains across 46 proteins, which are grouped into eight subfamilies based on structural and sequence similarities. nih.gov

The Polybromo-1 protein (PB1, also known as PBRM1 or BAF180) is a unique member of subfamily VIII, containing six distinct bromodomains. nih.govnih.gov It is a component of the PBAF chromatin remodeling complex, which also includes other bromodomain-containing proteins like SMARCA2 and SMARCA4 (also known as BRG1). nih.gov Given that PB1 is frequently mutated in various cancers, developing selective inhibitors is crucial for functional characterization and as potential therapeutic leads. researchgate.net

Derivatives of this compound have been instrumental in creating such inhibitors. nih.gov A notable example is the compound LM146 , which was developed through the optimization of a parent compound synthesized from this compound. nih.govacs.org LM146 acts as a potent inhibitor of PB1, demonstrating significant selectivity for its second (PB1(2)) and fifth (PB1(5)) bromodomains over the bromodomain of SMARCA2. nih.govresearchgate.net This selectivity is vital for dissecting the specific roles of individual bromodomains within the larger PBAF complex. acs.org The binding mechanism of these inhibitors is thought to involve the displacement of conserved water molecules within the acetylated lysine binding pocket, a feature that contributes to their selectivity for subfamily VIII bromodomains. nih.gov

To understand and quantify the interaction between this compound derivatives and their protein targets, various biophysical and computational techniques are employed.

Differential Scanning Fluorimetry (DSF): This high-throughput thermal shift assay is a primary tool for rapidly assessing the binding of compounds to target proteins. nih.govharvard.edu DSF measures the change in a protein's melting temperature (Tm) upon ligand binding. harvard.edu An increase in Tm indicates that the ligand has stabilized the protein, which is a hallmark of a binding interaction. nih.govacs.org In the development of the PB1 inhibitor LM146, DSF was used extensively to evaluate the binding of a library of derivatives against the bromodomains PB1(2), PB1(4), PB1(5), and SMARCA2A. nih.gov This allowed for a quick determination of the compounds' apparent potency and selectivity profiles, guiding the optimization process. nih.govacs.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comrsc.org It is widely used to understand the molecular recognition process and to rationalize structure-activity relationship (SAR) data. For aminobenzamide derivatives, docking studies have been performed to model their interactions with various enzyme targets, including histone deacetylases (HDACs) and urease. rsc.orgdntb.gov.ua These simulations can reveal key hydrogen bonds and hydrophobic interactions that govern binding affinity and selectivity, providing a structural basis for the observed biological activity. rsc.orgrsc.org For instance, docking studies on pyrazine-linked 2-aminobenzamides helped to explain their selectivity for Class I HDACs. dntb.gov.ua

The table below summarizes key binding affinity data for the selective PB1 inhibitor LM146, derived from this compound.

| Compound | Target Bromodomain | KD (nM) | Selectivity (over SMARCA2B) |

| LM146 | PB1(2) | 110 | ~19-fold |

| PB1(5) | 61 | ~34-fold | |

| SMARCA2B | 2100 | - | |

| Data sourced from ACS Omega. acs.org |

In Silico Predictions and Modeling of Molecular Recognition and Binding

Computational methods, or in silico studies, are indispensable in modern drug discovery and mechanistic research for predicting how ligands like this compound derivatives recognize and bind to their biological targets. dntb.gov.ua These approaches are cost-effective and can rapidly prioritize compounds for synthesis and further testing. dntb.gov.ua

Molecular docking, a principal in silico method, has been successfully applied to various aminobenzamide analogues. dntb.gov.uatandfonline.com Studies on pyrazine-linked 2-aminobenzamides used docking and molecular dynamics (MD) simulations to build predictive models of binding free energy. dntb.gov.ua These models showed a significant correlation with in-vitro inhibitory activities against Class I histone deacetylases (HDACs), demonstrating their reliability in forecasting the potency and selectivity of new inhibitors. dntb.gov.ua Similarly, docking studies have elucidated the binding modes of amide derivatives with the oxidoreductase enzyme from Leishmania tropica and the transferase enzyme from Candida albicans. tandfonline.com Such studies identify critical amino acid residues in the binding pocket that interact with the ligand, offering a detailed map of molecular recognition. tandfonline.comnih.gov

These computational models not only predict binding affinity but also help to understand the structural basis for selectivity, guiding the design of analogues with improved target specificity. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies on Aminobenzamide Core Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how chemical modifications to a core scaffold influence biological activity. nih.gov For the aminobenzamide core, extensive SAR studies have been conducted to optimize inhibitory potency and selectivity against various targets.

In the development of PB1 bromodomain inhibitors from a this compound precursor, systematic modifications were made to different parts of the lead molecule. nih.gov The resulting data, often gathered using DSF assays, allowed researchers to establish clear SAR trends. nih.gov For example, tables detailing the effects of substitutions on both the "left-hand side" and "right-hand side" of the molecule revealed which functional groups enhanced binding affinity and selectivity for PB1 bromodomains over SMARCA2. nih.gov

Similar SAR analyses have been performed on other aminobenzamide-based inhibitors. Studies on HDAC inhibitors have shown that the nature of the "capping group" is predominantly responsible for selectivity among different HDAC isoforms. nih.gov Research on Spautin-1 analogues, which feature a quinazoline (B50416) core derived from aminobenzamides, indicated that electron-donating substituents at certain positions had a positive effect on activity in reducing cancer cell viability. mdpi.com These studies collectively demonstrate that even subtle changes to the aminobenzamide core or its substituents can lead to significant differences in biological function, guiding the rational design of more potent and selective molecular agents. nih.govtandfonline.com

The table below presents SAR data for derivatives of a parent compound (Compound 3), which itself is an analogue related to the this compound family, against Sub-family VIII bromodomains. The values represent the change in melting temperature (ΔTm) in °C, indicating the degree of protein stabilization upon compound binding.

| Compound Modification | PB1(2) ΔTm (°C) | PB1(4) ΔTm (°C) | PB1(5) ΔTm (°C) | SMARCA2A ΔTm (°C) |

| Parent Compound 3 | 10.3 | 4.3 | 11.2 | 8.9 |

| LHS Phenyl -> 2-Thienyl | 10.3 | 4.5 | 11.5 | 9.0 |

| LHS Phenyl -> 3-Thienyl | 9.4 | 4.1 | 10.8 | 8.8 |

| RHS Ethyl -> Methyl | 10.0 | 4.1 | 11.0 | 8.7 |

| RHS Ethyl -> Propyl | 10.5 | 4.4 | 11.4 | 9.1 |

| Data adapted from ACS Omega. nih.gov |

Advanced Analytical Method Development for 6 Amino 2,3 Dichlorobenzamide in Research Contexts

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 6-Amino-2,3-dichlorobenzamide, providing the necessary resolution for its separation from complex matrices and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound, often referred to as 2,6-dichlorobenzamide (B151250) (BAM) in environmental literature. asm.orgmdpi.com Its application is critical for determining the purity of the compound and for quantifying its presence in various samples. epo.orggoogle.com Method development often involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound.

A validated, sensitive gradient reversed-phase HPLC method has been developed for the separation and determination of related substances. nih.gov The separation can be effectively achieved on a C18 column. nih.govresearchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net For instance, one method utilizes a mobile phase composed of a phosphate (B84403) buffer (pH 8.0) and acetonitrile in a gradient elution program. nih.gov Another method employs a mixture of 0.01M ammonium (B1175870) acetate (B1210297) buffer (pH 2.5) and methanol as mobile phase A, with a methanol and water mixture as mobile phase B. researchgate.net

Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths around 210 nm or 220 nm being effective for monitoring the analyte. nih.govresearchgate.net For enhanced sensitivity and selectivity, especially in complex matrices like groundwater, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has been employed. mdpi.com This approach allows for very low limits of detection, often in the nanogram per liter range. mdpi.com The validation of these HPLC methods is performed according to international guidelines, such as those from the International Conference on Harmonisation (ICH), ensuring parameters like selectivity, precision, linearity, accuracy, and robustness are thoroughly assessed. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Related Substances

| Parameter | Condition |

|---|---|

| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient program with Phosphate buffer (pH 8.0) and Acetonitrile |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Retention Time | ~7.08 min for the primary compound |

This table is based on data presented for a related compound's analysis, showcasing typical parameters. nih.gov

Gas Chromatography (GC) Coupled Techniques for Derivatized Analytes

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, but its direct analysis is challenging due to the compound's polarity and thermal lability, which can lead to decomposition in the hot injector port. science.govnih.govthermofisher.com To overcome these issues, a derivatization step is required to convert the polar amino and amide functional groups into more volatile and thermally stable moieties. science.govnih.govsigmaaldrich.com

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amino groups. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,N-tert-butyl(dimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. science.govthermofisher.comsigmaaldrich.com This process increases the volatility of the analyte, making it suitable for GC analysis. thermofisher.com The derivatization reaction conditions, including temperature and time, may need optimization to ensure complete derivatization and avoid the formation of multiple derivative products. sigmaaldrich.com

Once derivatized, the analyte can be separated on a GC column, often a 5% phenyl methylpolysiloxane stationary phase, and detected by a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). thermofisher.com GC-MS analysis of the derivatized this compound allows for its quantification and identification based on its characteristic retention time and mass spectrum. science.govresearchgate.net A method for the determination of 2,6-dichlorobenzamide (BAM) in groundwater samples has been developed based on solid-phase extraction (SPE) followed by a derivatization step prior to GC-MS analysis. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Amino Compounds

| Reagent | Abbreviation | Functional Groups Targeted |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH₂, -SH |

| N,N-tert.-butyl(dimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH₂, -SH |

This table highlights common reagents used for derivatizing polar compounds for GC analysis. science.govthermofisher.com

Isotopic Analysis for Tracing and Mechanistic Elucidation

Isotopic analysis provides a powerful means to investigate the origin, transformation, and reaction mechanisms of this compound in various systems. By measuring the stable isotope ratios of elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N), researchers can gain insights that are often unattainable through concentration analysis alone.

Compound-Specific Isotope Analysis (CSIA) Methodologies for Carbon and Nitrogen

Compound-Specific Isotope Analysis (CSIA) is a sophisticated technique used to determine the stable isotope composition of individual organic compounds within a sample. researchgate.netmdpi.com For this compound, CSIA of carbon and nitrogen is typically performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). nih.govacs.org This system separates the target compound from the sample matrix before combusting it to CO₂ and N₂ gases, whose isotopic ratios are then precisely measured. mdpi.com

A significant challenge for CSIA of this compound in environmental samples, such as groundwater, is its often low concentration. researchgate.netresearchgate.net This necessitates a preconcentration step, commonly achieved through solid-phase extraction (SPE), where large volumes of water are passed through a sorbent that retains the analyte. researchgate.netresearchgate.net It is critical to validate that the SPE procedure does not introduce any isotopic fractionation. researchgate.netresearchgate.net Studies have shown that with careful method development, SPE-CSIA can be performed with negligible isotope fractionation for both carbon and nitrogen. researchgate.net The typical total uncertainty for carbon isotope measurements is around ±0.5‰, and for nitrogen, it is approximately ±1‰. nih.govacs.org

Isotope Fractionation Studies for Understanding Reaction Kinetics and Pathways

During chemical and biological transformation processes, molecules containing lighter isotopes (e.g., ¹²C, ¹⁴N) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ¹⁵N), a phenomenon known as the kinetic isotope effect. acs.org This leads to an enrichment of the heavier isotopes in the remaining, unreacted pool of the compound. acs.org By measuring this isotopic enrichment, or fractionation, the extent of degradation of this compound can be quantified. acs.orgacs.org

Studies on the biodegradation of 2,6-dichlorobenzamide (BAM) by bacterial strains such as Aminobacter sp. MSH1 and ASI1 have revealed significant carbon and nitrogen isotope fractionation. acs.orgacs.org Large enrichment factors for both carbon (εC = -7.5‰ to -7.8‰) and nitrogen (εN = -10.7‰ to -13.5‰) have been observed during its degradation. acs.orgacs.org In contrast, the formation of BAM from its parent compound, dichlobenil, shows only small isotopic fractionation. acs.orgacs.org This suggests that the isotopic signature of BAM in the environment is primarily influenced by its degradation processes. acs.org

The relationship between the fractionation of two different elements, expressed as a dual-isotope plot (e.g., Δδ¹⁵N vs. Δδ¹³C), can provide insights into the reaction mechanism. nih.govacs.org The slope of this plot (Λ ≈ εN/εC) is a sensitive indicator of the underlying kinetic isotope effects. acs.org For BAM hydrolysis, the observed dual-isotope slopes suggest similar transformation mechanisms for different degrading bacterial strains, consistent with either a tetrahedral intermediate or a concerted reaction mechanism. acs.orgacs.org

Table 3: Isotope Enrichment Factors for Biodegradation of 2,6-Dichlorobenzamide (BAM)

| Bacterial Strain | Carbon Enrichment Factor (εC) | Nitrogen Enrichment Factor (εN) | Dual Isotope Slope (Λ) |

|---|---|---|---|

| Aminobacter sp. MSH1 | -7.8 ± 0.2‰ | -13.5 ± 0.2‰ | 1.75 ± 0.03 |

| Aminobacter sp. ASI1 | -7.5 ± 0.2‰ | -10.7 ± 0.3‰ | 1.45 ± 0.03 |

Automated Derivatization Procedures for Isotopic Analysis (e.g., Trimethylsulfonium (B1222738) Hydroxide (B78521) (TMSH) online derivatization)

For CSIA using GC-IRMS, polar analytes like this compound require derivatization. researchgate.net While offline derivatization is common, online, automated procedures offer advantages in terms of throughput, reproducibility, and reduced sample handling. nih.gov One such technique is online methylation using trimethylsulfonium hydroxide (TMSH). researchgate.netd-nb.info

This method involves the fully automated derivatization of the analyte within a temperature-programmable GC injector. researchgate.netd-nb.info The reactants are injected into a packed liner, the solvent is removed, and a subsequent flash heating triggers the derivatization reaction, transferring the volatile derivative onto the GC column. researchgate.netd-nb.info This approach has been successfully applied to other polar compounds for carbon and nitrogen isotope analysis. researchgate.net

A critical aspect of this technique is ensuring complete and reproducible derivatization to avoid introducing isotopic fractionation. researchgate.net Studies on other compounds have shown that for reproducible nitrogen isotope analysis, a stoichiometric amount of TMSH may be sufficient. researchgate.netd-nb.info However, for accurate and reproducible carbon isotope analysis, a significant excess of the TMSH reagent (e.g., ≥ 250-fold) is often required. researchgate.netd-nb.info This is because at lower excesses, the reaction may be closer to equilibrium rather than kinetically controlled, which can affect the carbon isotope fractionation. d-nb.info While the direct application of TMSH online derivatization for the CSIA of this compound is an area for further research, the methodology holds promise for high-throughput isotopic analysis of this and other polar compounds. researchgate.netnih.gov

Future Research Directions and Potential Applications of 6 Amino 2,3 Dichlorobenzamide

Development of Novel and Efficient Synthetic Routes for 6-Amino-2,3-dichlorobenzamide

The primary established route to this compound involves the hydrolysis of 6-Amino-2,3-dichlorobenzonitrile. nih.gov While this method can produce the desired product in quantitative yield, the crude material often requires further purification before it can be used in subsequent reactions. nih.gov Future research in this area will likely concentrate on optimizing this process and exploring entirely new synthetic strategies.

Key objectives for future synthetic research include:

Exploring Alternative Precursors: Investigating different starting materials and synthetic pathways, such as those involving the amination of a pre-formed dichlorobenzamide core or the functionalization of related 6-aminobenzoic acid derivatives. Challenges in such routes can include the nuanced reactivity of halogenated benzoic acids, which sometimes leads to undesired side products like benzoxazinones.

Catalytic Methods: Implementing modern catalytic systems, such as transition metal catalysts, to achieve the desired transformations under milder conditions with higher selectivity. For related compounds, mild iron catalysis has proven effective.

An overview of a current synthetic approach is presented below:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 6-Amino-2,3-dichlorobenzonitrile | Water | This compound | Quantitative (crude) | nih.gov |

Future work will aim to refine this and other potential routes to provide a more cost-effective and environmentally benign supply of this key intermediate for broader research and development.

Application of Advanced Computational Methods for Targeted Design and Optimization of this compound Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of novel molecules before their synthesis. For derivatives of this compound, these methods are crucial for targeted design and optimization. Future research will increasingly rely on a suite of computational techniques to rationally design analogues with enhanced biological activity and drug-like properties.

Molecular Docking: This technique can be used to predict how derivatives of this compound will bind to specific biological targets. For example, its known use in synthesizing inhibitors of the PB1 bromodomain suggests that docking studies could be employed to design new analogues with improved affinity and selectivity for PB1 or other related bromodomains. nih.gov

Density Functional Theory (DFT): DFT studies can elucidate the electronic structure, reactivity, and spectroscopic properties of designed molecules. tandfonline.comeurjchem.com This information helps in understanding the stability of the compounds and their potential interactions with biological targets.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential. tandfonline.com By modeling these properties, researchers can prioritize the synthesis of compounds that are more likely to have favorable pharmacokinetic profiles and avoid potential liabilities, such as Pan-Assay Interference Structures (PAINS) which can cause false positives in screening assays. tandfonline.comambeed.com

The integration of these computational tools allows for a more focused and efficient approach to medicinal chemistry, guiding the selection of specific functional groups and modifications to the this compound scaffold to achieve a desired biological effect.

Exploration of Diverse Biological Targets and Mechanisms for Designed Analogues

While this compound is a building block, the derivatives it forms have shown specific biological activities, pointing toward promising avenues for future investigation. The primary direction is the development of highly selective bromodomain inhibitors, but the scaffold's versatility suggests potential in other therapeutic areas as well.

Bromodomain Inhibition: A key application of this compound is in the synthesis of inhibitors targeting the fifth bromodomain of PB1 (PB1(5)), a component of the PBAF chromatin remodeling complex. nih.govgoogle.com Future research will focus on creating libraries of analogues to probe the structure-activity relationship (SAR) for this target, aiming to develop chemical probes that can elucidate the specific functions of PB1 and the PBAF complex. nih.gov The selectivity against other bromodomain families, such as SMARCA2 and SMARCA4, will be a critical aspect of this research. nih.gov

Antimicrobial and Antiparasitic Agents: Benzamide (B126) derivatives, in general, are known to possess antimicrobial properties. researchgate.net Studies on related amide derivatives have shown potent activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as promising antileishmanial activity against Leishmania tropica. tandfonline.com Future work could involve synthesizing and screening this compound derivatives against a wide panel of microbial and parasitic pathogens.

Kinase Inhibition: The acridone (B373769) scaffold, which can be synthesized from related building blocks, is a well-known pharmacophore for kinase inhibitors. mdpi.comrsc.org By using this compound to create novel heterocyclic systems, researchers could explore their potential as inhibitors of protein kinases involved in cancer and other diseases.

The table below summarizes the activity of a known derivative, highlighting the potential for developing potent and selective inhibitors from this scaffold.

| Compound | Target | Binding Affinity / Potency (IC50 or KD) | Reference |

| PFI-3 (related scaffold) | PB1(5) | KD = 54 nM | nih.gov |

| PFI-3 (related scaffold) | SMARCA2A/B | KD = 81 / 86 nM | nih.gov |

| PFI-3 (related scaffold) | SMARCA4 | KD = 97 nM | nih.gov |

| Amide Derivative AL-5 | Leishmania tropica | IC50 = 0.66 µg/mL | tandfonline.com |

| Amide Derivative AL-6 | Leishmania tropica | IC50 = 0.68 µg/mL | tandfonline.com |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Compound Discovery

The structure of this compound is well-suited for the techniques of combinatorial chemistry and high-throughput screening (HTS). This combination allows for the rapid generation and evaluation of large numbers of related compounds, significantly accelerating the discovery of new lead molecules.

Combinatorial Library Synthesis: The primary amino group of this compound is a reactive handle that can be readily coupled with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to create large amide, sulfonamide, or urea (B33335) libraries. nih.govrsc.org This parallel synthesis approach can generate thousands of distinct derivatives based on the core scaffold.

High-Throughput Screening (HTS): These chemical libraries can then be screened against a wide array of biological targets. HTS assays can rapidly identify "hits"—compounds that interact with a target of interest, such as a specific enzyme, receptor, or protein-protein interaction. tandfonline.com For instance, libraries derived from this compound could be screened against panels of kinases, proteases, or bromodomains to identify novel inhibitors.

Hit-to-Lead Optimization: Once initial hits are identified through HTS, their structures provide a starting point for more focused medicinal chemistry efforts. The initial SAR data from the combinatorial library can guide the rational design of more potent and selective lead compounds, often using the computational methods described in section 7.2.

This integrated approach, starting from a versatile building block like this compound, represents a powerful strategy in modern drug discovery to efficiently explore chemical space and identify novel candidates for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.